(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, commonly referred to as EPPPM, is a chemical compound with a wide range of applications in scientific research. It is a pyrazole derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. EPPPM has been widely studied for its ability to act as a ligand and to form complexes with other molecules, and is of particular interest due to its ability to form relatively stable complexes with metal ions. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions for further research.
Scientific Research Applications
Ambient-Temperature Synthesis
A study by Becerra, Cobo, and Castillo (2021) reported the ambient-temperature synthesis of novel compounds similar to the query chemical, highlighting their potential in facilitating straightforward and efficient synthetic pathways in organic chemistry. This process was characterized using several analytical methods, emphasizing its applicability in the synthesis of complex molecules (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Pandey and Srivastava (2011) investigated the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, which share structural similarities with the query chemical, for their anticonvulsant activity. This research not only showcased the therapeutic potential of these compounds but also contributed to the development of new anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
Research by Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the biological applications of pyrazole and pyridine-based compounds. This study contributes to the search for new antimicrobial agents with specific mechanisms of action (Sidhaye et al., 2011).
Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, evaluated their antimicrobial and anticancer activities. This work signifies the potential of such compounds in developing new treatments for cancer, showcasing the diverse applications of pyrazole-based chemistry in medicinal research (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZGWOMHSCEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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